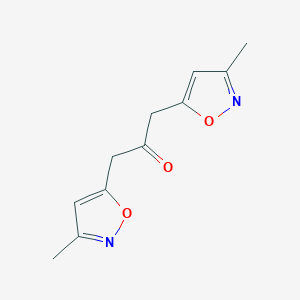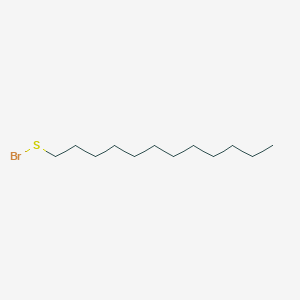
1-(Bromosulfanyl)dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromosulfanyl)dodecane is an organic compound with the molecular formula C12H25BrS. It is a bromoalkane, specifically a dodecane derivative, where a bromine atom is attached to the first carbon of the dodecane chain, and a sulfanyl group is also attached to the same carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Bromosulfanyl)dodecane can be synthesized through multiple methods. One common method involves the reaction of dodecanol with hydrobromic acid and sulfuric acid. The reaction proceeds as follows:
CH3(CH2)11OH+HBr→CH3(CH2)11Br+H2O
This reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the bromoalkane .
Industrial Production Methods
In industrial settings, this compound is often produced by the free-radical addition of hydrogen bromide to 1-dodecene. This method is preferred due to its efficiency and scalability. The reaction conditions involve the use of radical initiators and controlled temperatures to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromosulfanyl)dodecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Dodecanol.
Oxidation: 1-(Sulfinyl)dodecane or 1-(Sulfonyl)dodecane.
Reduction: Dodecane.
Aplicaciones Científicas De Investigación
1-(Bromosulfanyl)dodecane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Bromosulfanyl)dodecane involves its ability to act as an alkylating agent. The bromine atom is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity allows it to modify the chemical structure and properties of target molecules, making it useful in various synthetic applications .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromododecane: Similar in structure but lacks the sulfanyl group.
1-Bromohexadecane: A longer-chain bromoalkane with similar reactivity but different physical properties.
1-Bromooctadecane: Another long-chain bromoalkane with applications in organic synthesis.
Uniqueness
1-(Bromosulfanyl)dodecane is unique due to the presence of both bromine and sulfanyl groups, which provide it with distinct reactivity and versatility in chemical reactions. This dual functionality allows it to participate in a wider range of reactions compared to its simpler counterparts .
Propiedades
Número CAS |
57142-46-8 |
|---|---|
Fórmula molecular |
C12H25BrS |
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
dodecyl thiohypobromite |
InChI |
InChI=1S/C12H25BrS/c1-2-3-4-5-6-7-8-9-10-11-12-14-13/h2-12H2,1H3 |
Clave InChI |
XPIDMVNIWDOEGC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCSBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



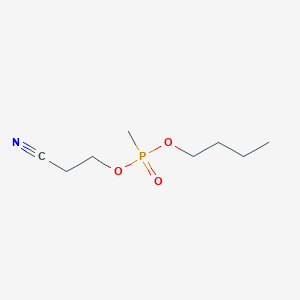
![Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol](/img/structure/B14629771.png)
![Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate](/img/structure/B14629777.png)
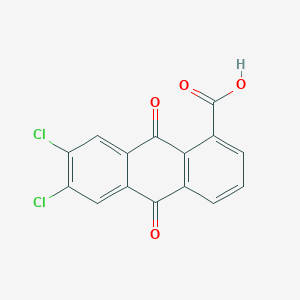
![Acetamide, N-[(acetyloxy)phenylmethyl]-N-phenyl-](/img/structure/B14629791.png)
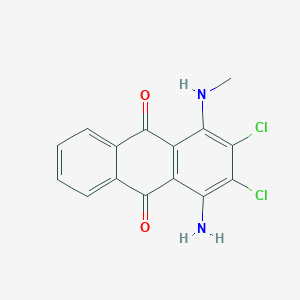
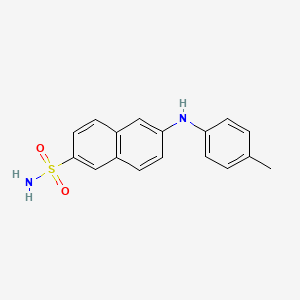
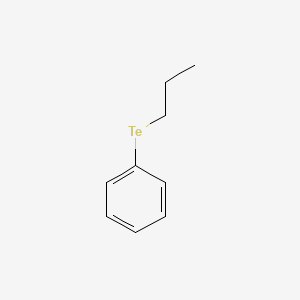
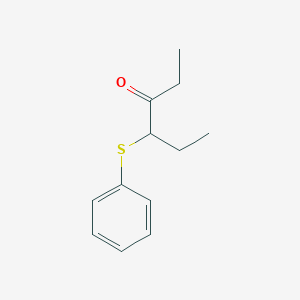
![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)

